molecular formula C7H14ClNO3 B12450638 Methyl 2-methylmorpholine-3-carboxylate hydrochloride

Methyl 2-methylmorpholine-3-carboxylate hydrochloride

Cat. No.: B12450638
M. Wt: 195.64 g/mol
InChI Key: MKEFQXMASBWRKS-UHFFFAOYSA-N
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Description

Methyl 2-methylmorpholine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl. It is a derivative of morpholine, a heterocyclic amine, and is used in various chemical and pharmaceutical applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methylmorpholine-3-carboxylate hydrochloride typically involves the reaction of 2-methylmorpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylmorpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methylmorpholine-3-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, in enzyme inhibition studies, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methylmorpholine-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Biological Activity

Methyl 2-methylmorpholine-3-carboxylate hydrochloride is a chemical compound with notable biological activities attributed to its unique morpholine structure. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8_{8}H14_{14}ClN1_{1}O2_{2} and a molecular weight of approximately 195.64 g/mol. The compound features a morpholine ring substituted at the 3-position with a methyl group and a carboxylate moiety, which enhances its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as a ligand, influencing their activity and modulating metabolic pathways. Research indicates that it can bind to both active and allosteric sites on enzymes, which can lead to various biological effects, including:

  • Enzyme Modulation : Altering the activity of enzymes involved in metabolic pathways.
  • Receptor Binding : Interacting with receptors that may influence signaling pathways.

Biological Activities

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties.
  • Enzyme Inhibition : It may inhibit specific enzymes, contributing to its pharmacological profile.
  • Antiviral Properties : Studies indicate possible antiviral effects, although further research is required to confirm these findings.

Data Table: Comparison of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various microbial strains
Enzyme ModulationInfluences metabolic pathways through enzyme binding
AntiviralPotential effects against viral infections

Study on Enzyme Interaction

A study explored the interaction of this compound with specific enzymes. The compound demonstrated significant binding affinity, suggesting that it could effectively modulate enzyme activity. The results indicated that the compound could serve as a potential lead in drug development aimed at diseases where enzyme modulation is beneficial.

Antiviral Activity Investigation

In vitro tests were conducted to evaluate the antiviral properties of this compound. The compound was tested against various viruses using cultured cell lines. Results showed promising antiviral activity at certain concentrations, warranting further investigation into its mechanism and efficacy.

Toxicity Profile

While this compound shows useful biological activities, studies on its toxicity reveal potential irritant effects. Caution is advised in handling and application due to these properties.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl 2-methylmorpholine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-5-6(7(9)10-2)8-3-4-11-5;/h5-6,8H,3-4H2,1-2H3;1H

InChI Key

MKEFQXMASBWRKS-UHFFFAOYSA-N

Canonical SMILES

CC1C(NCCO1)C(=O)OC.Cl

Origin of Product

United States

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